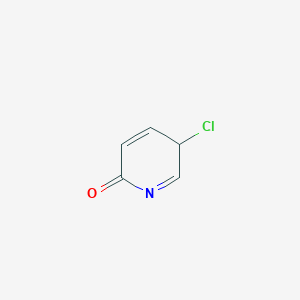
3-chloro-3H-pyridin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-3H-pyridin-6-one is a heterocyclic compound with a pyridine ring substituted with a chlorine atom at the third position and a keto group at the sixth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine using thionyl chloride or phosphorus oxychloride under reflux conditions. Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridinone structure.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
3-chloro-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-chloro-3-hydroxypyridine.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
科学研究应用
3-chloro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-chloro-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
相似化合物的比较
Similar Compounds
3-chloropyridine: Similar structure but lacks the keto group.
3-hydroxypyridine: Similar structure but lacks the chlorine atom.
3-chloro-2-pyridone: Similar structure with the keto group at a different position.
Uniqueness
3-chloro-3H-pyridin-6-one is unique due to the presence of both the chlorine atom and the keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C5H4ClNO |
|---|---|
分子量 |
129.54 g/mol |
IUPAC 名称 |
3-chloro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-4H |
InChI 键 |
FIXJBLAPUNGMQW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N=CC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4aH-thieno[3,2-d]pyrimidine-4-thione](/img/structure/B12361487.png)
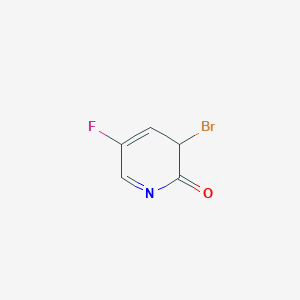
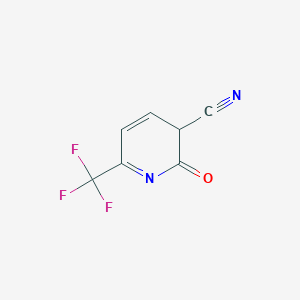
![6-chloro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12361500.png)
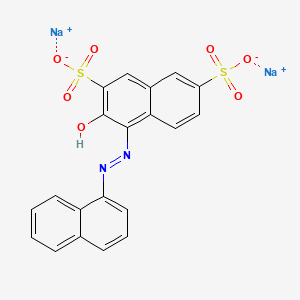
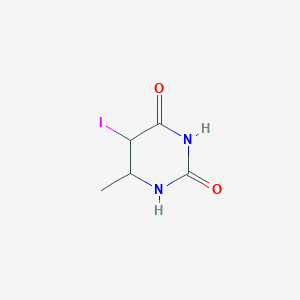
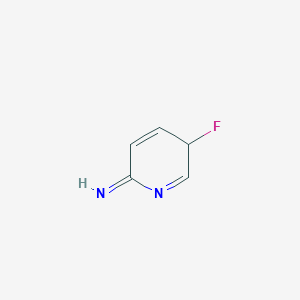
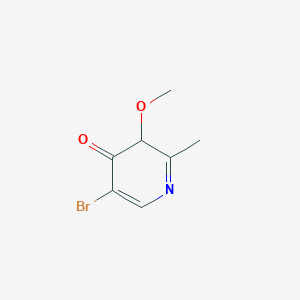
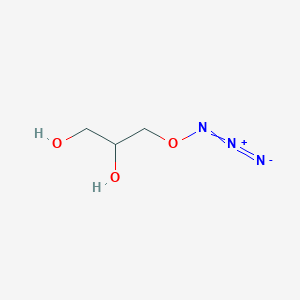
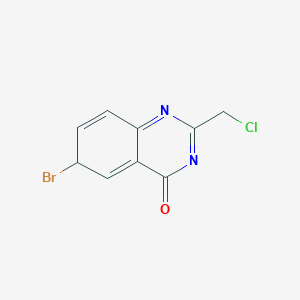
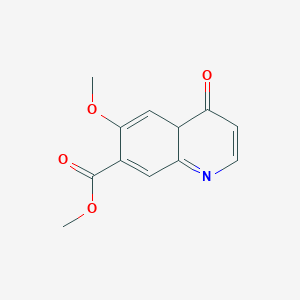
![sodium;[(2R)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12361562.png)

![[1-(Azanidylmethyl)cyclohexyl]methylazanide;platinum(4+);sulfate](/img/structure/B12361582.png)
